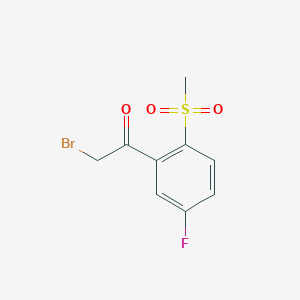5-Fluoro-2-(methylsulphonyl)phenacyl bromide
CAS No.:
Cat. No.: VC20320251
Molecular Formula: C9H8BrFO3S
Molecular Weight: 295.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H8BrFO3S |
|---|---|
| Molecular Weight | 295.13 g/mol |
| IUPAC Name | 2-bromo-1-(5-fluoro-2-methylsulfonylphenyl)ethanone |
| Standard InChI | InChI=1S/C9H8BrFO3S/c1-15(13,14)9-3-2-6(11)4-7(9)8(12)5-10/h2-4H,5H2,1H3 |
| Standard InChI Key | HOPIZFHYSITTGL-UHFFFAOYSA-N |
| Canonical SMILES | CS(=O)(=O)C1=C(C=C(C=C1)F)C(=O)CBr |
Introduction
Structural Characteristics and Nomenclature
The compound features a phenacyl bromide backbone substituted with a fluorine atom at the 5-position and a methylsulphonyl group at the 2-position (IUPAC name: 2-bromo-1-(5-fluoro-2-methylsulfonylphenyl)ethan-1-one). Key structural attributes include:
| Property | Value |
|---|---|
| Molecular Formula | C₉H₈BrFO₃S |
| Molecular Weight | 295.13 g/mol |
| Canonical SMILES | CS(=O)(=O)C1=C(C=CC=C1F)C(=O)CBr |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 5 |
The methylsulphonyl group enhances polarity (), while the fluorine atom induces electronic effects that modulate reactivity at the phenacyl bromide site .
Synthetic Methodologies
Bromination of Precursor Ketones
The synthesis likely parallels that of its 3-fluoro isomer, involving bromination of 5-fluoro-2-(methylsulphonyl)acetophenone. Key steps include:
-
Substrate Preparation: 5-Fluoro-2-(methylsulphonyl)acetophenone is synthesized via Friedel-Crafts acylation of fluorobenzene derivatives followed by sulfonation.
-
Bromination: Treatment with bromine (Br₂) in acetic acid at 40–60°C selectively substitutes the α-hydrogen of the ketone, yielding the phenacyl bromide .
Critical Parameters:
-
Temperature control (<60°C) prevents polysubstitution.
-
Solvent choice (e.g., chloroform vs. acetic acid) influences reaction kinetics and selectivity .
Reactivity and Functionalization
Nucleophilic Displacement
The bromide group undergoes SN₂ reactions with amines, thiols, and alkoxides. For example:
This reactivity is exploited in synthesizing pyrrole derivatives for COX-2 inhibitors .
Cyclocondensation Reactions
In the presence of 3-oxobutanenitrile and anilines, the compound participates in three-component reactions to form substituted pyrroles (yields: 60–78%) .
Challenges and Future Directions
-
Stereochemical Control: Asymmetric synthesis routes remain underdeveloped due to the planar aromatic system.
-
Toxicity Profiling: Preliminary data on analogs suggest hepatotoxicity at >50 μM concentrations, necessitating structural optimization .
Comparative Analysis with Structural Analogs
| Compound | Fluorine Position | Bioactivity (IC₅₀) | Synthetic Yield |
|---|---|---|---|
| 3-Fluoro-2-(methylsulphonyl)phenacyl bromide | 3 | 2.4 μM (anti-malarial) | 68% |
| 5-Fluoro-2-(methylsulphonyl)phenacyl bromide | 5 | Data pending | Theoretical |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume